1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one
Description
The compound 1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one is a substituted arylpropanone featuring a chloromethyl (–CH2Cl) group at the ortho position and a trifluoromethylthio (–SCF3) group at the meta position of the phenyl ring.
Properties
Molecular Formula |
C11H10ClF3OS |
|---|---|
Molecular Weight |
282.71 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-7(16)5-8-3-2-4-10(9(8)6-12)17-11(13,14)15/h2-4H,5-6H2,1H3 |
InChI Key |
NTSDUUUJJLZQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)CCl |
Origin of Product |
United States |
Preparation Methods
Thiolation: Introduction of the Trifluoromethylthio Group
Reagents and Conditions:
Electrophilic trifluoromethylthiolation is typically performed using reagents such as trifluoromethylthiolating agents (e.g., trifluoromethylthiol chlorides or equivalents) in the presence of Lewis acids like aluminum chloride or iron(III) chloride to activate the aromatic ring.Temperature Control:
Maintaining low temperatures (around -10 to 0 degrees Celsius) during this step is critical to minimize side reactions and improve regioselectivity.Outcome:
The trifluoromethylthio group is introduced primarily at the para or meta position relative to existing substituents, enhancing the electron-deficient character of the aromatic system.
Chloromethylation: Installation of the Chloromethyl Group
Reagents and Conditions:
Chloromethyl methyl ether is reacted with the trifluoromethylthio-substituted aromatic intermediate under Friedel-Crafts alkylation conditions, often catalyzed by Lewis acids such as zinc chloride.Temperature and Solvent:
Reactions are typically conducted at ambient temperatures (25–30 degrees Celsius) in solvents like dichloromethane or chloroform.Regioselectivity:
The chloromethyl group is introduced at the position ortho or meta to the trifluoromethylthio substituent, depending on steric and electronic factors.
Coupling with Propan-2-one
- The aromatic intermediate bearing chloromethyl and trifluoromethylthio groups is then coupled with propan-2-one or its derivatives to form the ketone moiety. This step may involve nucleophilic substitution or acylation reactions under controlled conditions.
Reaction Optimization and Yield Data
Optimization of reaction parameters such as catalyst choice, temperature, and reagent ratios significantly affects the overall yield and purity of the target compound. The following table summarizes typical yields observed under optimized conditions:
| Step | Catalyst/Lewis Acid | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thiolation | Aluminum chloride (AlCl3) | -10 to 0 | 65–75 |
| Chloromethylation | Zinc chloride (ZnCl2) | 25–30 | 70–85 |
Maintaining low temperatures during thiolation reduces side reactions, while the use of excess chloromethylating agent improves substitution efficiency. Catalysts such as aluminum chloride and zinc chloride enhance regioselectivity and reaction rates.
Structural and Spectral Characterization
The compound's identity and purity are confirmed by various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Distinct proton signals for the chloromethyl group (triplet) and trifluoromethylthio moiety are observed, confirming substitution patterns.Mass Spectrometry (MS):
Molecular ion peak at m/z 282.71 matches the expected molecular weight, supporting molecular formula assignment.Fourier-Transform Infrared (FTIR) Spectroscopy:
Characteristic carbonyl stretch (~1700 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) are detected, consistent with the ketone and chloromethyl functionalities.
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C11H10ClF3OS | Confirmed by MS and NMR |
| Molecular Weight (g/mol) | 282.71 | Matches calculated value |
| Density (g/cm³) | 1.34 | Measured experimentally |
| Boiling Point (°C) | 295 | Under atmospheric pressure |
These data confirm the successful synthesis and structural integrity of the compound.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Catalyst/Lewis Acid | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Thiolation | Trifluoromethylthiolating agent | Aluminum chloride (AlCl3) | -10 to 0 | 65–75 | Low temp minimizes side reactions |
| Chloromethylation | Chloromethyl methyl ether | Zinc chloride (ZnCl2) | 25–30 | 70–85 | Friedel-Crafts alkylation conditions |
| Coupling with Propan-2-one | Acylation or nucleophilic substitution | May vary | Ambient | Variable | Forms ketone backbone |
| Purification | Column chromatography or recrystallization | N/A | N/A | >95% purity | Essential for removing impurities |
Chemical Reactions Analysis
1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom of the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its reactivity allows for the modification of biological molecules to study their function and interactions.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering.
Mechanism of Action
The mechanism by which 1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one exerts its effects depends on the specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the chloromethyl and trifluoromethylthio groups, which can participate in various nucleophilic and electrophilic reactions.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and substituent effects:
Key Observations :
- The chloromethyl (–CH2Cl) group at C2 provides a reactive site for nucleophilic substitution, analogous to bromomethyl derivatives (e.g., ), but with distinct reactivity due to differences in halogen electronegativity .
Physicochemical Properties
Comparative data on melting points, solubility, and stability:
Key Observations :
- The target compound’s molecular weight (≈290 g/mol, estimated) and polar substituents suggest moderate solubility in organic solvents like dichloromethane or ethyl acetate, similar to its bromomethyl analog .
Reactivity Comparison
- Chloromethyl vs. Bromomethyl : Bromomethyl groups (e.g., ) are more reactive in SN2 reactions, while chloromethyl groups offer better stability for storage .
- Trifluoromethylthio vs. Trifluoromethyl : The –SCF3 group is less electron-withdrawing than –CF3 but more lipophilic, influencing drug membrane permeability .
Biological Activity
1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one, with the molecular formula C11H10ClF3OS and a molecular weight of approximately 282.71 g/mol, is a synthetic organic compound characterized by its unique structural features, including chloromethyl and trifluoromethylthio groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include modulation of enzyme activities and interactions with various molecular targets.
- Molecular Formula : C11H10ClF3OS
- Molecular Weight : 282.71 g/mol
- CAS Number : 1804182-13-5
Research indicates that the unique structure of this compound allows for interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to modulation of biochemical pathways, which is critical for understanding the compound's therapeutic potential. The trifluoromethyl group is particularly noteworthy for enhancing lipophilicity and biological activity due to its strong electron-withdrawing nature, which can influence the binding affinity to biological targets .
Biological Activity
The biological activity of this compound has been explored in various studies:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways. For instance, studies suggest that similar trifluoromethyl-containing compounds exhibit significant inhibitory effects on enzymes related to inflammatory processes .
- Antimicrobial Properties : Preliminary investigations indicate that this compound could possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
Case Studies and Research Findings
Several studies have highlighted the biological implications of compounds similar to this compound:
- Inhibition Studies : In vitro studies demonstrated that trifluoromethyl-containing compounds can inhibit various biological targets effectively. For example, compounds with similar structures have shown IC50 values in the nanomolar range against specific enzyme targets like mPGES-1, which is crucial for prostaglandin synthesis involved in inflammatory responses .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications in the trifluoromethyl group significantly affect biological activity. For instance, altering the position or type of substituents can enhance potency against certain biological targets .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Chloro-3-(4-(methylthio)-3-(trifluoromethylthio)phenyl)propan-2-one | C11H9ClF3OS | Contains methylthio instead of chloromethyl |
| 1-Bromo-3-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one | C11H10BrF3OS | Bromine substituent instead of chlorine |
| 1-Iodo-3-(2-(chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one | C11H10IF3OS | Iodine substituent instead of chlorine |
This table illustrates how variations in substituents can lead to different chemical reactivities and biological properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-(Chloromethyl)-3-(trifluoromethylthio)phenyl)propan-2-one?
- Methodology :
- Step 1 : Start with a chloromethyl-substituted benzaldehyde derivative. React with a trifluoromethylthio precursor (e.g., CF₃SCl) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the trifluoromethylthio group at the meta position .
- Step 2 : Perform a Claisen-Schmidt condensation with acetone under acidic or alkaline conditions to form the propan-2-one backbone .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- NMR :
- ¹H NMR : The chloromethyl group (-CH₂Cl) appears as a singlet at δ ~4.5–5.0 ppm, while the trifluoromethylthio group (-SCF₃) deshields adjacent aromatic protons, causing splitting .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~205–210 ppm .
Q. What solvents and reaction conditions stabilize this compound during synthesis?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/methanol are ideal for recrystallization .
- Conditions : Maintain temperatures below 80°C to prevent decomposition of the trifluoromethylthio group. Inert atmospheres (N₂/Ar) minimize oxidation .
Advanced Research Questions
Q. How do steric and electronic effects of the chloromethyl and trifluoromethylthio groups influence nucleophilic substitution reactions?
- Steric Effects : The chloromethyl group at the ortho position creates steric hindrance, slowing SN2 reactions. Bulkier nucleophiles (e.g., tert-butoxide) may require prolonged reaction times .
- Electronic Effects : The electron-withdrawing trifluoromethylthio group (-SCF₃) deactivates the aromatic ring, reducing electrophilicity at the para position. This directs nucleophilic attacks to the less hindered meta site .
- Mitigation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
Q. What crystallographic techniques resolve structural ambiguities caused by halogen and sulfur substituents?
- X-ray Diffraction : Single-crystal X-ray analysis confirms the spatial arrangement of the chloromethyl and trifluoromethylthio groups. Challenges include low crystal quality due to flexible propan-2-one moiety; slow evaporation from acetone/hexane improves crystallization .
- Electron Density Maps : High-resolution data (≤ 0.8 Å) clarify positions of heavy atoms (Cl, S). Anisotropic displacement parameters model thermal motion of the trifluoromethyl group .
Q. How can computational chemistry predict the compound’s reactivity in enzyme inhibition studies?
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzyme active sites. The trifluoromethylthio group’s hydrophobicity enhances binding to nonpolar pockets (e.g., cytochrome P450 enzymes) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer pathways during redox reactions. The -SCF₃ group lowers LUMO energy, increasing electrophilicity .
Q. What degradation pathways occur under varying pH and thermal conditions?
- Acidic Conditions : The chloromethyl group undergoes hydrolysis to form a hydroxymethyl derivative. Trifluoromethylthio may release HF under prolonged heating (>100°C) .
- Basic Conditions : The propan-2-one backbone may undergo aldol condensation. Stabilize with antioxidants (e.g., BHT) in alkaline media .
- Thermal Stability : TGA analysis shows decomposition onset at ~180°C, with mass loss peaks corresponding to Cl and SCF₃ elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
